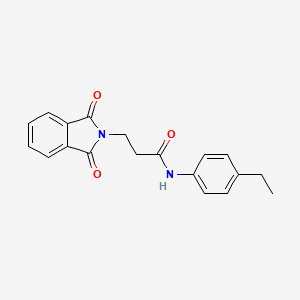

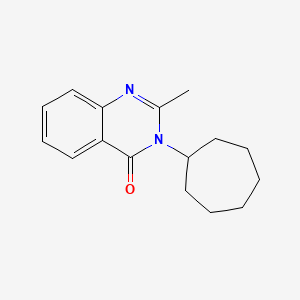

![molecular formula C22H25N3O2 B5506853 2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)

2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine" falls within the category of pyrazoline derivatives, which are recognized for their diverse biological activities and applications in pharmaceutical chemistry. These compounds are notable for their structural complexity and the presence of multiple functional groups, which can significantly influence their chemical behavior and properties.

Synthesis Analysis

The synthesis of complex pyrazoline derivatives often involves multi-step organic reactions, including reductive amination, cyclization, and alkylation. For instance, the synthesis of tetrahydropyrazolo[1,5-a]pyrazine derivatives could start from 4-imidazole carboxaldehyde and benzyl aminoethanol, proceeding through reductive amination, chlorination, and cyclization steps (Teng Da-wei, 2012). The choice of solvents, bases, and reaction conditions can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These methods allow for the detailed examination of the compound's crystal structure and the spatial arrangement of its atoms, providing insights into its stereochemistry and electronic properties. The structure of similar compounds has been established through these techniques, highlighting the importance of molecular structure analysis in understanding compound behavior (S. Naveen et al., 2018).

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

The synthesis of novel pyrazole derivatives from naturally occurring compounds like visnagin has shown significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest the potential of 2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives in developing new therapeutic agents (El-Sawy et al., 2014).

Material Science and Molecular Assembly

Research into energetic multi-component molecular solids involving aza compounds has highlighted the role of strong hydrogen bonds and weak intermolecular interactions in forming supramolecular structures. These insights are critical for designing new materials with specific properties (Wang et al., 2014).

Antimicrobial and Anti-inflammatory Agents

A diverse array of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. This research underscores the versatility of pyrazole derivatives in pharmaceutical development (Kendre et al., 2015).

Anticancer Activity

Studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives against various cancer cell lines, highlighting the therapeutic promise of these compounds in oncology (Abdellatif et al., 2014).

Molecular Docking and Drug Design

The exploration of pyrazole derivatives with benzo[d]thiazole, featuring aminoguanidine units, has opened new avenues in drug design, particularly in apoptosis-promoting and anticancer activities. Molecular docking analyses have helped in understanding the interaction mechanisms and potential efficacy of these compounds (Liu et al., 2019).

properties

IUPAC Name |

2-benzyl-5-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-26-21-9-8-18(22(14-21)27-2)15-24-10-11-25-20(16-24)13-19(23-25)12-17-6-4-3-5-7-17/h3-9,13-14H,10-12,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCLBLLPPFBKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCN3C(=CC(=N3)CC4=CC=CC=C4)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

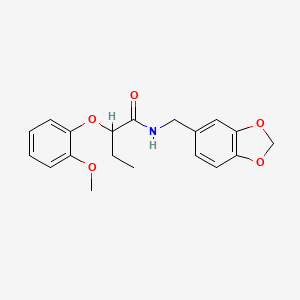

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

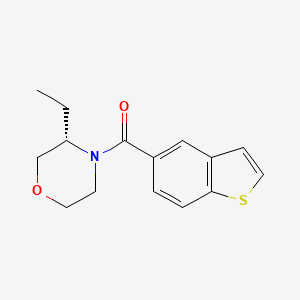

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)

![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)

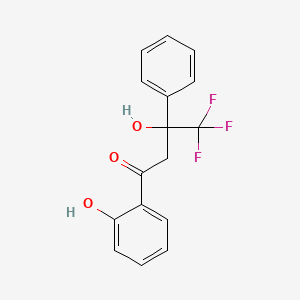

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone](/img/structure/B5506851.png)